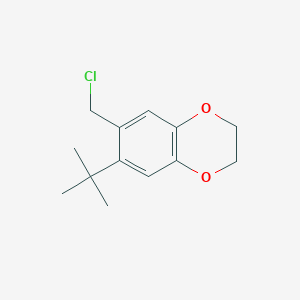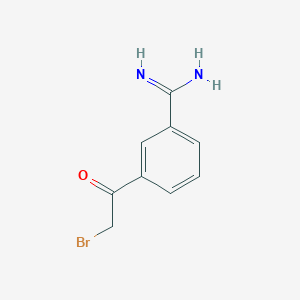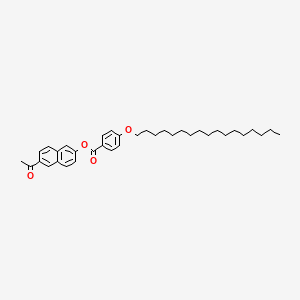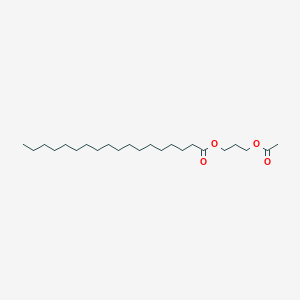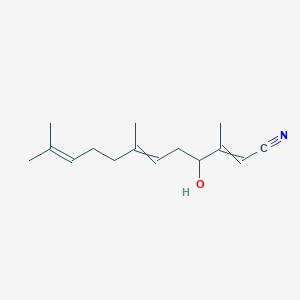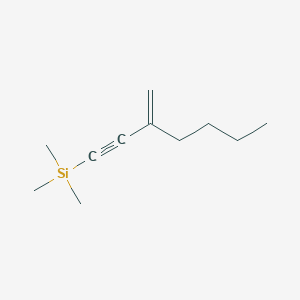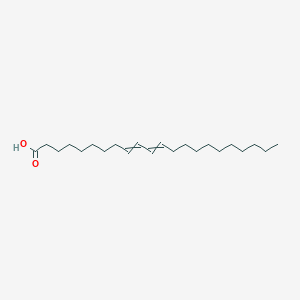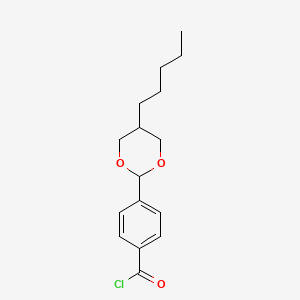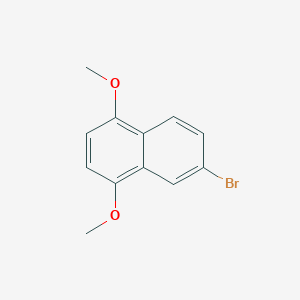
Naphthalene, 6-bromo-1,4-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 6-bromo-1,4-dimethoxy- is an organic compound that belongs to the class of brominated naphthalenes It is characterized by the presence of a bromine atom at the 6th position and two methoxy groups at the 1st and 4th positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 6-bromo-1,4-dimethoxy- typically involves the bromination of 1,4-dimethoxynaphthalene. One common method is the use of bromine in carbon tetrachloride (CCI4) under photochemical conditions. The reaction is carried out at low temperatures (below 10°C) using a photochemical reaction apparatus .
Industrial Production Methods
Industrial production methods for naphthalene, 6-bromo-1,4-dimethoxy- are not well-documented in the literature. the principles of bromination and the use of photochemical reactions can be scaled up for industrial applications, ensuring the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 6-bromo-1,4-dimethoxy- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated naphthalenes.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 6-bromo-1,4-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of naphthalene, 6-bromo-1,4-dimethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and methoxy groups influence the reactivity of the naphthalene ring, making it susceptible to further chemical modifications. The compound can act as an oxidizing or dehydrogenating agent, similar to hydrogen peroxide and superoxide radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,4-dimethoxy-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Naphthalene, 1,3-dibromo-: Contains two bromine atoms, leading to different reactivity and applications.
Naphthalene, 2-bromo-: Bromine atom at a different position, resulting in different chemical properties and reactivity.
Uniqueness
Naphthalene, 6-bromo-1,4-dimethoxy- is unique due to the specific positioning of the bromine atom and methoxy groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
91270-71-2 |
|---|---|
Molekularformel |
C12H11BrO2 |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
6-bromo-1,4-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h3-7H,1-2H3 |
InChI-Schlüssel |
UHMNANMWYZGSJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


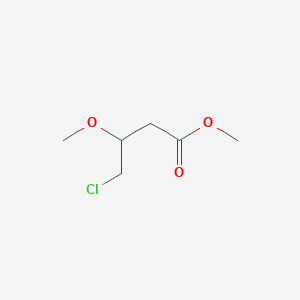

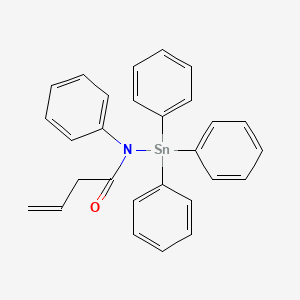
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
